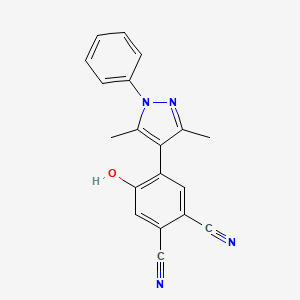
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-5-hydroxybenzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-CYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE” is a complex organic compound that features a cyano group, a phenyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-CYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE” typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the phenyl group via electrophilic aromatic substitution.
- Addition of the cyano group through nucleophilic substitution or cyanation reactions.
- Hydroxylation of the phenyl ring under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenyl and pyrazole rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential applications in the development of pharmaceuticals due to its unique structural features.
- Investigated for its biological activity and interactions with biomolecules.
Medicine
- Explored as a potential drug candidate for various therapeutic areas.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Utilized in the production of advanced materials with specific properties.
- Employed in the development of new catalysts and reagents for organic synthesis.
Mecanismo De Acción
The mechanism of action of “2-CYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-CYANO-4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE: Lacks the phenyl group, which may affect its reactivity and applications.
4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE: Lacks the cyano group, which may influence its chemical properties and biological activity.
Uniqueness
“2-CYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE” is unique due to the presence of both cyano and hydroxyl groups, which provide a balance of reactivity and stability. The combination of these functional groups with the phenyl and pyrazole rings makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H14N4O |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-5-hydroxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C19H14N4O/c1-12-19(13(2)23(22-12)16-6-4-3-5-7-16)17-8-14(10-20)15(11-21)9-18(17)24/h3-9,24H,1-2H3 |
Clave InChI |
GVUQOYSQLAXJBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=C(C=C(C(=C3)C#N)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B11045849.png)
![(1E)-1-[2-(4-methoxyphenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11045852.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylhexanamide](/img/structure/B11045870.png)
![N-{4-(methoxymethyl)-6-methyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11045871.png)
![2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11045878.png)
![(1E)-1-{4-[(4-fluorophenyl)ethynyl]benzylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11045890.png)
![4-[(Z)-2-(4-methoxyphenyl)-2-nitroethenyl]-1-methyl-1H-pyrazole](/img/structure/B11045898.png)
![(1Z)-6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-8-methoxy-1-[(4-methoxyphenyl)imino]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11045905.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11045910.png)
![1-methyl-2,3,5-triphenyl-1H-azepino[4,3,2-cd]indole](/img/structure/B11045913.png)
![1,3-bis(4-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11045927.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11045935.png)
![1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11045938.png)
